molecular formula C15H9ClF3IN2OS B4760048 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4760048
M. Wt: 484.7 g/mol
InChI Key: LTVWNBDMCXIOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. CTB is a member of the benzamide family of compounds, which are commonly used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anti-cancer properties. Additionally, 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects
2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of enzyme activity. 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its high purity and stability, which makes it suitable for use in a wide range of laboratory experiments. Additionally, 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, including further studies of its anti-cancer and antimicrobial properties, as well as its potential use as an herbicide. Additionally, 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide may have potential applications in the development of new drugs for the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the mechanism of action of 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide and its potential applications in various fields.

Scientific Research Applications

2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. 2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been studied for its potential use as an herbicide, as it has been shown to inhibit the growth of various weed species.

properties

IUPAC Name

2-chloro-5-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3IN2OS/c16-12-5-4-9(20)7-11(12)13(23)22-14(24)21-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVWNBDMCXIOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-iodo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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